Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
CAS No.: 1363381-91-2
Cat. No.: VC2580147
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363381-91-2 |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C14H15NO3/c16-12-6-14(7-12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
| Standard InChI Key | VKPRLSJKUKAFBP-UHFFFAOYSA-N |
| SMILES | C1C(=O)CC12CN(C2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1C(=O)CC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate belongs to the class of azaspiro compounds, specifically featuring a 2-azaspiro[3.3]heptane core structure. This compound is registered with CAS number 1363381-91-2 and European Community (EC) Number 892-847-5 . In chemical databases and literature, it may also be referenced under several synonyms including 2-Cbz-6-oxo-2-azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester .
The compound features a distinctive structural arrangement where an azetidine ring (four-membered nitrogen-containing ring) shares a carbon atom with a cyclobutanone ring (four-membered ring containing a ketone functionality). This shared carbon creates the spiro junction characteristic of this molecular class. The nitrogen in the azetidine ring is protected with a carboxybenzyl (Cbz) group, which is a common protecting group in organic synthesis that provides stability while allowing for selective deprotection under appropriate conditions.
Structural Representation
The molecular structure consists of three primary components: an azetidine ring, a cyclobutanone ring sharing a spiro carbon center, and a carboxybenzyl protecting group on the nitrogen atom. The carbonyl group in the cyclobutanone ring introduces reactivity that can be utilized for further chemical modifications.
Physicochemical Properties
Physical Properties
Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate possesses distinct physicochemical properties that influence its behavior in various chemical and biological systems. The compound exhibits a moderate lipophilicity with an XLogP3-AA value of 1, indicating a balanced profile between hydrophilic and lipophilic character . This balanced lipophilicity profile suggests potential for favorable pharmacokinetic properties if used in medicinal chemistry applications.
Table 2.1: Key Physical Properties of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
| Property | Value |
|---|---|
| Molecular Weight | 245.27 g/mol |
| Exact Mass | 245.10519334 Da |
| XLogP3-AA | 1 |
| Topological Polar Surface Area | 46.6 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
The compound's moderate polar surface area of 46.6 Ų combined with its three hydrogen bond acceptors and absence of hydrogen bond donors creates a distinctive interaction profile that may influence its binding characteristics in biological systems .
Chemical Identifiers and Structural Formulas
For computational chemistry and database searching purposes, the compound can be identified through several standardized chemical identifiers as shown below:
Table 2.2: Chemical Identifiers of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₃ |
| InChI | InChI=1S/C14H15NO3/c16-12-6-14(7-12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
| SMILES | C1C(=O)CC12CN(C2)C(=O)OCC3=CC=CC=C3 |
| Heavy Atom Count | 18 |
| Formal Charge | 0 |
The molecular formula C₁₄H₁₅NO₃ indicates the presence of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the compound's structure .
Synthetic Approaches
Synthetic Utility
The compound and related intermediates are noted to be "useful for further selective derivation on the azetidine and cyclobutane rings providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems" . This highlights the importance of these structures as versatile synthetic building blocks in medicinal chemistry.
The reactivity profile of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate offers several points for chemical modification:
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The ketone functionality in the cyclobutanone ring can undergo nucleophilic additions, reductions, or condensation reactions
-
The protected nitrogen can be selectively deprotected to enable further functionalization
-
The strained ring systems can undergo ring-opening reactions under appropriate conditions
| GHS Hazard Statement | Description | Hazard Category |
|---|---|---|
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
These hazard classifications indicate that appropriate safety precautions should be taken when handling this compound in laboratory or industrial settings .
Comparative Analysis with Related Compounds
| Compound | Protecting Group | Advantages | Disadvantages |
|---|---|---|---|
| Benzyl derivative | Carboxybenzyl (Cbz) | Removable by hydrogenation; UV-detectable | Less stable to basic conditions |
| tert-Butyl derivative | tert-Butoxycarbonyl (Boc) | Stable to hydrogenation; removable by acid | Not UV-detectable; requires strong acids for removal |
The choice between these protecting groups may be influenced by the intended synthetic pathway and subsequent reactions planned for the molecule.
Spirocyclic Structural Class
The 2-azaspiro[3.3]heptane core structure belongs to a broader class of spirocyclic compounds that have gained increasing attention in medicinal chemistry. The spiro arrangement creates a rigid three-dimensional structure that can present functional groups in well-defined spatial orientations, potentially leading to selective interactions with biological targets.
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